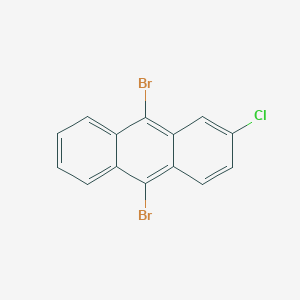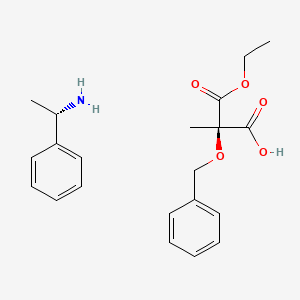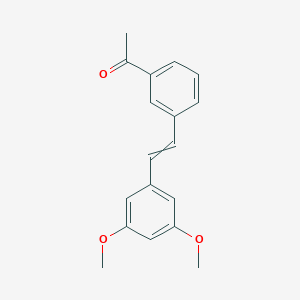
9,10-Dibromo-2-chloroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dibromo-2-chloroanthracene is an organic compound that belongs to the family of anthracene derivatives. It is characterized by the presence of two bromine atoms and one chlorine atom substituted on the anthracene ring. This compound is notable for its unique photophysical properties and its applications in various scientific fields.
Preparation Methods
The synthesis of 9,10-Dibromo-2-chloroanthracene typically involves the bromination and chlorination of anthracene. One common method is the bromination of anthracene at the 9 and 10 positions using bromine in carbon tetrachloride as a solvent. The reaction is carried out at room temperature, and the yield is generally high . Industrial production methods may involve similar bromination and chlorination processes, optimized for large-scale production.
Chemical Reactions Analysis
9,10-Dibromo-2-chloroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Photophysical Reactions: It exhibits unique photophysical properties, such as electroluminescence, making it useful in light-emitting applications.
Common reagents used in these reactions include bromine, chlorine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,10-Dibromo-2-chloroanthracene has several scientific research applications:
Organic Light Emitting Diodes (OLEDs): It is used in the development of blue-emitting materials for OLEDs.
Photon Upconversion: The compound is utilized in triplet–triplet annihilation photon upconversion systems, which are important for enhancing the efficiency of solar cells.
Fluorescent Probes: Its unique fluorescence properties make it suitable for use as a fluorescent probe in various biological and chemical assays.
Mechanism of Action
The mechanism of action of 9,10-Dibromo-2-chloroanthracene involves its interaction with light and other molecules. The compound’s photophysical properties are influenced by the presence of bromine and chlorine atoms, which affect its electronic structure. These interactions can lead to the emission of light, making it useful in electroluminescent applications .
Comparison with Similar Compounds
9,10-Dibromo-2-chloroanthracene can be compared with other anthracene derivatives, such as:
9,10-Dibromoanthracene: Similar in structure but lacks the chlorine atom, which affects its photophysical properties.
9,10-Dichloroanthracene: Contains two chlorine atoms instead of bromine, leading to different electronic and photophysical characteristics.
9,10-Diphenylanthracene: Substituted with phenyl groups, used in similar applications but with different efficiency and properties.
These comparisons highlight the unique properties of this compound, particularly its combination of bromine and chlorine substitutions, which contribute to its distinct photophysical behavior.
Properties
Molecular Formula |
C14H7Br2Cl |
|---|---|
Molecular Weight |
370.46 g/mol |
IUPAC Name |
9,10-dibromo-2-chloroanthracene |
InChI |
InChI=1S/C14H7Br2Cl/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(17)5-6-11(12)13/h1-7H |
InChI Key |
GIKMIDGGZGBJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092577.png)
![1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092595.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14092610.png)
![1-(4-Fluorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092618.png)
![5-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14092622.png)

![ethyl 4-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzoate](/img/structure/B14092636.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B14092647.png)
![7-Chloro-6-methyl-1-(4-methylphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092648.png)
![1-(3-Methoxyphenyl)-2-(3-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092655.png)

![7-Fluoro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092669.png)
